2-Methyl-5-isopropylpiperidine chemical structure and properties
2-Methyl-5-isopropylpiperidine chemical structure and properties
An In-Depth Technical Guide to 2-Methyl-5-isopropylpiperidine
Introduction
The piperidine ring is a foundational scaffold in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmaceuticals and natural products.[1][2][3] Its conformational flexibility and ability to engage in key hydrogen bonding interactions allow it to serve as a versatile framework for designing potent and selective therapeutic agents. Within this important class of N-heterocycles, substituted piperidines offer a refined level of structural and functional diversity. This guide provides a comprehensive technical overview of 2-Methyl-5-isopropylpiperidine, a disubstituted piperidine derivative. We will explore its core chemical structure, stereoisomeric complexity, physicochemical properties, and synthetic pathways. Furthermore, this document will delve into methods for its characterization and discuss its potential applications in the field of drug discovery, grounded in the established biological significance of the piperidine motif.
Chemical Structure and Stereoisomerism
2-Methyl-5-isopropylpiperidine is a saturated heterocyclic compound featuring a six-membered ring containing one nitrogen atom. It is substituted with a methyl group at position 2 and an isopropyl group at position 5. The presence of two chiral centers at the C2 and C5 positions gives rise to significant stereochemical diversity.
Core Identification
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IUPAC Name: 2-isopropyl-5-methylpiperidine
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Molecular Formula: C₉H₁₉N
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Molecular Weight: 141.26 g/mol
Stereoisomeric Forms
The two stereocenters (C2 and C5) result in a total of four possible stereoisomers (2² = 4). These isomers exist as two pairs of enantiomers, which are diastereomeric to each other. They are commonly classified based on the relative orientation of the substituents as cis (on the same side of the ring's plane) and trans (on opposite sides).
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cis-isomers: (2R, 5S)-2-isopropyl-5-methylpiperidine and (2S, 5R)-2-isopropyl-5-methylpiperidine.
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trans-isomers: (2R, 5R)-2-isopropyl-5-methylpiperidine and (2S, 5S)-2-isopropyl-5-methylpiperidine.
The spatial arrangement of these substituents critically influences the molecule's three-dimensional shape and, consequently, its interaction with biological targets.
Caption: Stereoisomeric relationships of 2-Methyl-5-isopropylpiperidine.
Physicochemical Properties
Experimentally determined data for 2-Methyl-5-isopropylpiperidine is not extensively documented. However, its properties can be reliably predicted based on its structure and by comparison with well-characterized analogs like 2-methylpiperidine. The addition of an isopropyl group is expected to increase the molecular weight, boiling point, and lipophilicity (logP) compared to the simpler analog.
Table 1: Physicochemical Properties of 2-Methyl-5-isopropylpiperidine and a Related Analog
| Property | 2-Methyl-5-isopropylpiperidine (Predicted/Estimated) | 2-Methylpiperidine (Experimental Data) | Source |
|---|---|---|---|
| Molecular Weight | 141.26 g/mol | 99.17 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | Clear yellow liquid | [5] |
| Boiling Point | ~160-170 °C | 118-119 °C | [5][6] |
| Density | ~0.83-0.85 g/mL | 0.844 g/mL at 25 °C | [5] |
| Refractive Index | ~1.44-1.45 | n20/D 1.446 | [5] |
| Water Solubility | Sparingly soluble | Soluble | [5] |
| logP (Octanol/Water) | > 2.0 | 1.42 | [5] |
| pKa (Conjugate Acid) | ~11 | 10.95 |[5] |
Synthesis and Purification
A robust and widely applicable method for synthesizing substituted piperidines is the catalytic hydrogenation of the corresponding pyridine precursor.[7] This approach offers high yields and can often be controlled to favor the formation of the cis-diastereomer, which can subsequently be epimerized to the trans form if desired.[8]
Synthetic Workflow
The synthesis can be envisioned as a two-stage process: first, the preparation of the 2-methyl-5-isopropylpyridine intermediate, followed by its reduction.
Caption: General synthetic workflow for 2-Methyl-5-isopropylpiperidine.
Experimental Protocol: Catalytic Hydrogenation of 2-Methyl-5-isopropylpyridine
This protocol is a generalized procedure adapted from established methods for pyridine hydrogenation.[9]
Materials:
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2-Methyl-5-isopropylpyridine
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Rhodium(III) oxide (Rh₂O₃) or 10% Palladium on Carbon (Pd/C)
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Ethanol or Trifluoroethanol (TFE)
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High-pressure autoclave or hydrogenation apparatus
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Hydrogen (H₂) gas source
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Inert gas (Nitrogen or Argon)
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Filtration aid (e.g., Celite®)
Procedure:
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Vessel Preparation: Add 2-methyl-5-isopropylpyridine (1.0 eq) and the catalyst (0.5-1.0 mol%) to a suitable glass liner or stainless steel vessel equipped with a stirrer bar.
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Solvent Addition: Add the solvent (e.g., Trifluoroethanol) to dissolve the substrate, typically to a concentration of ~0.5-1.0 M.
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Inerting: Place the vessel inside the autoclave. Seal the system and purge thoroughly with an inert gas (e.g., nitrogen) 3-5 times to remove all oxygen.
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Hydrogenation: Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 5-10 bar).
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Reaction: Heat the reaction mixture to the target temperature (e.g., 40-60 °C) and stir vigorously for the required time (typically 12-24 hours). Monitor the reaction progress by checking hydrogen uptake or by periodic sampling and analysis (TLC or GC-MS).
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Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen pressure in a fume hood. Purge the system again with inert gas.
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Purification:
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Filter the reaction mixture through a pad of Celite® to remove the solid catalyst, washing the pad with a small amount of the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
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The resulting crude product, a mixture of stereoisomers, can be purified further by fractional distillation under reduced pressure or by column chromatography on silica gel.
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Spectroscopic Characterization
The identity and purity of the synthesized 2-Methyl-5-isopropylpiperidine must be confirmed through a combination of spectroscopic techniques. The following are the expected spectral characteristics.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The spectrum will be complex due to the stereoisomers. Key expected signals include: a broad singlet for the N-H proton; doublets for the methyl and isopropyl methyl groups; and a series of multiplets in the 1.0-3.5 ppm range corresponding to the protons on the piperidine ring and the isopropyl methine proton.
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¹³C NMR: The number of signals will depend on the isomeric mixture. For a single isomer, nine distinct signals are expected. Characteristic peaks would include those for the C2 and C5 carbons bearing the substituents, the remaining four piperidine ring carbons, and the three carbons of the isopropyl and methyl groups.
-
-
Mass Spectrometry (MS):
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Electron Ionization (EI-MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 141. The fragmentation pattern is expected to be characteristic of alkyl-substituted piperidines.[4] Key fragments would likely arise from the loss of the methyl group (M-15, m/z = 126) or the isopropyl group (M-43, m/z = 98). Alpha-cleavage next to the nitrogen is also a common fragmentation pathway for piperidines.
-
-
Infrared (IR) Spectroscopy:
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The IR spectrum should display a characteristic N-H stretching vibration for a secondary amine in the range of 3300-3500 cm⁻¹.
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Strong C-H stretching vibrations from the alkyl groups will be observed in the 2850-2960 cm⁻¹ region.
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Applications in Drug Development
While specific biological activities for 2-Methyl-5-isopropylpiperidine itself are not widely reported, the piperidine scaffold is a cornerstone of modern pharmacology. Its derivatives have been successfully developed into drugs for a vast range of therapeutic areas.[1][2][3]
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Central Nervous System (CNS) Disorders: The piperidine ring is a key component of numerous CNS-active drugs, including antipsychotics (e.g., Haloperidol) and analgesics. Its ability to cross the blood-brain barrier and interact with various receptors and transporters makes it a valuable scaffold for neurological drug design.
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Oncology: Many kinase inhibitors and other anticancer agents incorporate the piperidine moiety to orient functional groups correctly within the target protein's binding site.[2]
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Antimicrobial Agents: Piperidine derivatives have shown promise as antibacterial and antifungal agents, highlighting their potential in combating infectious diseases.[10]
The 2-methyl and 5-isopropyl substitution pattern on the piperidine ring provides a distinct three-dimensional architecture and lipophilic character. This specific arrangement can be exploited by medicinal chemists to fine-tune the steric and electronic properties of a lead compound, potentially enhancing its potency, selectivity, or pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).[1] The presence of the secondary amine provides a convenient handle for further chemical modification, allowing for the generation of large and diverse libraries of compounds for high-throughput screening.
Conclusion
2-Methyl-5-isopropylpiperidine represents a structurally interesting and synthetically accessible building block for chemical and pharmaceutical research. Its stereoisomeric complexity and the proven therapeutic relevance of its core piperidine scaffold make it a valuable candidate for inclusion in fragment-based and lead optimization programs. This guide has provided a foundational overview of its structure, properties, synthesis, and characterization, offering researchers the necessary technical insights to leverage this compound in the pursuit of novel therapeutic agents.
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